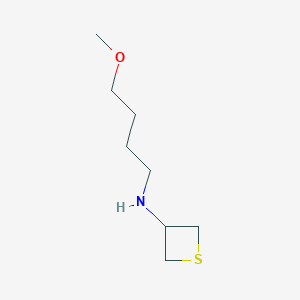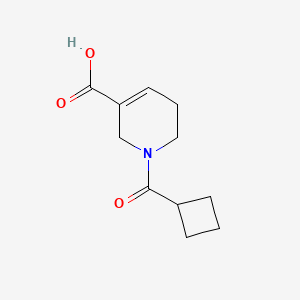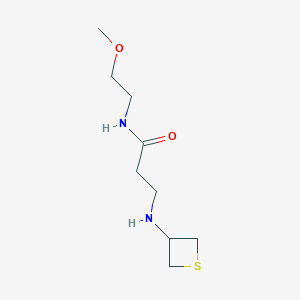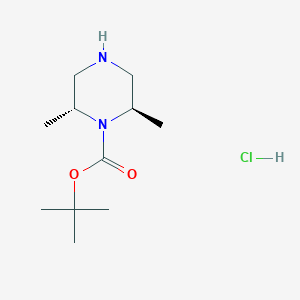
3,5-Difluoro-L-tyrosine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-L-tyrosine Hydrochloride is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that catalyzes the oxidation of tyrosine. This compound is used in various scientific research applications, particularly in the study of protein tyrosine phosphatases (PTPs) due to its ability to mimic the natural substrate of these enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-L-tyrosine Hydrochloride typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-L-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tyrosine compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and quinone compounds, which can be further utilized in biochemical studies .
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-L-tyrosine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of fluorinated peptides and proteins.
Biology: It is used to study the substrate specificity of protein tyrosine phosphatases.
Industry: Used in the development of fluorinated materials with enhanced properties
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-L-tyrosine Hydrochloride involves its interaction with protein tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This interaction allows researchers to study the enzyme’s specificity and activity in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated analog of tyrosine, but with only one fluorine atom.
5-Fluoro-L-tyrosine: Similar to 3,5-Difluoro-L-tyrosine but with a single fluorine substitution at the 5 position.
Eigenschaften
Molekularformel |
C9H10ClF2NO3 |
|---|---|
Molekulargewicht |
253.63 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
InChI-Schlüssel |
JXNQHHQMEPZGDH-FJXQXJEOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)



![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)



![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
